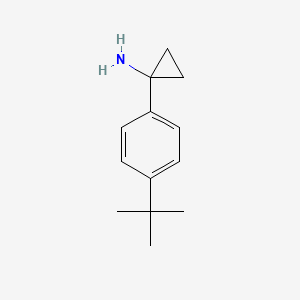

1-(4-Tert-butylphenyl)cyclopropan-1-amine

Description

Properties

IUPAC Name |

1-(4-tert-butylphenyl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-12(2,3)10-4-6-11(7-5-10)13(14)8-9-13/h4-7H,8-9,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMYLUCDARKECM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 1-(4-Tert-butylphenyl)cyclopropan-1-amine

This technical guide details the synthesis of 1-(4-Tert-butylphenyl)cyclopropan-1-amine , a privileged scaffold in medicinal chemistry often utilized as a conformationally restricted bioisostere of phenethylamine. This structure is critical in the development of monoamine transporter inhibitors, GPCR modulators, and NMDA receptor antagonists.

Executive Summary

Target Molecule: 1-(4-Tert-butylphenyl)cyclopropan-1-amine CAS: 13183-11-4 (Generic parent) / 1096856-98-2 (Specific derivative) Molecular Formula: C₁₃H₁₉N Molecular Weight: 189.30 g/mol []

This guide outlines two distinct synthetic strategies:

-

Pathway A (Modern): The Kulinkovich-Szymoniak Reaction .[2][3] A direct, transition-metal-mediated conversion of nitriles to cyclopropylamines.[2][3][4] This is the preferred route for high atom economy and rapid library generation.

-

Pathway B (Classical): Dialkylation followed by Hofmann Rearrangement . A robust, scalable multi-step sequence suitable for bulk manufacturing where titanium reagents are cost-prohibitive.

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the cyclopropane ring. The gem-disubstituted nature suggests constructing the ring before the amine functionality in classical routes, or forming the ring concomitantly with the amine precursor in modern routes.

Figure 1: Retrosynthetic tree contrasting the direct Titanium-mediated route (Red) against the classical linear rearrangement route (Yellow/Green).

Pathway A: The Kulinkovich-Szymoniak Reaction

Best for: Research scale (mg to g), speed, and atom economy. Mechanism: This reaction utilizes a low-valent titanium species (titanacyclopropane) generated in situ from ethylmagnesium bromide and titanium(IV) isopropoxide. This species acts as a "1,2-dicarbanion equivalent" that attacks the nitrile.

Mechanistic Workflow

The addition of a Lewis acid (

Figure 2: The Kulinkovich-Szymoniak mechanistic cascade involving titanacyclopropane insertion and Lewis-acid induced ring contraction.

Experimental Protocol

Reagents:

-

4-tert-butylbenzonitrile (1.0 equiv)

-

Titanium(IV) isopropoxide (

) (1.1 equiv) -

Ethylmagnesium bromide (

) (3.0 M in -

Boron trifluoride diethyl etherate (

) (2.0 equiv) -

Solvent: Anhydrous THF or

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet.

-

Titanium Complex Formation: Add 4-tert-butylbenzonitrile (5 mmol) and

(5.5 mmol) to anhydrous -

Grignard Addition: Add

(11 mmol) dropwise over 30 minutes. The solution will turn from yellow to dark brown/black, indicating the formation of the low-valent titanium species. -

Warming: Remove the cooling bath and allow the mixture to warm to room temperature. Stir for 1 hour.

-

Lewis Acid Activation: Cool the mixture back to 0°C. Add

(10 mmol) dropwise. -

Reaction: Allow to warm to room temperature and stir for 2–4 hours.

-

Quench: Carefully quench with 10% aqueous NaOH (20 mL) followed by

dilution. -

Workup: Filter through a pad of Celite to remove titanium salts. Extract the filtrate with

(3x). Wash combined organics with brine, dry over -

Purification: The crude amine is often pure enough for use, or can be purified via acid-base extraction (dissolve in 1M HCl, wash with ether, basify aqueous layer with NaOH, extract with DCM).

Pathway B: Classical Dialkylation & Rearrangement

Best for: Large-scale manufacturing, avoiding cryogenic conditions and stoichiometric titanium.

Step 1: Dialkylation

Reaction: 4-tert-butylphenylacetonitrile + 1,2-dibromoethane

-

Conditions: 50% NaOH (aq), TEBA (Benzyltriethylammonium chloride) as Phase Transfer Catalyst (PTC).

-

Note: The PTC method is superior to using NaH/DMSO for safety and ease of workup.

Step 2: Hydrolysis to Amide

Reaction: Nitrile

-

Reagents:

(powdered), -

Why partial hydrolysis? Stopping at the amide is necessary for the Hofmann rearrangement. Complete hydrolysis to the acid would require a Curtius rearrangement (using DPPA/NaN3), which is a valid alternative but involves potentially explosive azides.

Step 3: Hofmann Rearrangement

Reaction: Amide

-

Reagents:

, -

Protocol:

-

Dissolve NaOH (4 equiv) in water and cool to 0°C.

-

Add

(1.1 equiv) to form NaOBr in situ. -

Add the amide (1 equiv).

-

Heat to 70°C for 1 hour. The solution will become homogeneous as the amine forms.

-

Steam distill or extract the amine.

-

Comparison of Methodologies

| Feature | Pathway A (Kulinkovich-Szymoniak) | Pathway B (Classical Hofmann) |

| Step Count | 1 (One-pot) | 3 (Linear) |

| Atom Economy | High | Low (Loss of |

| Reagent Cost | High ( | Low (NaOH, |

| Scalability | Difficult >1kg (Exotherms, Ti waste) | Excellent (Standard unit ops) |

| Safety | Flammable solvents, pyrophoric Grignard | Bromine handling, caustic base |

Characterization Data (Expected)

To validate the synthesis, the following spectral signatures must be confirmed:

-

1H NMR (400 MHz, CDCl3):

- 7.35 (d, J=8.5 Hz, 2H, Ar-H)

- 7.25 (d, J=8.5 Hz, 2H, Ar-H)

- 1.31 (s, 9H, t-Butyl)

-

0.95–1.10 (m, 4H, Cyclopropane

-

1.60 (br s, 2H,

-

13C NMR:

-

Distinct quaternary carbon signal for C1 of cyclopropane (~35-40 ppm).

-

High field signals for cyclopropane

(~10-15 ppm).

-

-

Mass Spectrometry (ESI+):

-

Fragment loss of

(

-

References

-

Kulinkovich, O. G., et al. (1989).[10] Reaction of ethylmagnesium bromide with carboxylic esters in the presence of titanium(IV) isopropoxide.[11][12] Zhurnal Organicheskoi Khimii.[2]

-

Bertus, P., & Szymoniak, J. (2001).[3] New and easy route to primary cyclopropylamines from nitriles.[3] Chemical Communications.[3]

-

Szymoniak, J., & Bertus, P. (2007).[3] The Titanium-Mediated Synthesis of Primary Cyclopropylamines from Nitriles and Grignard Reagents.[3][11] Synlett.[3][13]

-

De Meijere, A., et al. (2003).[3] Primary 1-Arylcyclopropylamines from Aryl Cyanides. Organic Letters.[3][13]

-

Organic Chemistry Portal. (n.d.). Kulinkovich-Szymoniak Reaction: Mechanism and Examples.[2]

Sources

- 2. m.youtube.com [m.youtube.com]

- 3. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]

- 4. Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Hofmann_rearrangement [chemeurope.com]

- 9. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 10. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 13. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

An In-depth Technical Guide to 1-(4-Tert-butylphenyl)cyclopropan-1-amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Tert-butylphenyl)cyclopropan-1-amine is a primary amine featuring a cyclopropane ring attached to a phenyl group substituted with a bulky tert-butyl group. This molecule belongs to the class of cyclopropylamines, which are recognized as valuable building blocks in medicinal chemistry. The rigid cyclopropane scaffold imparts unique conformational constraints and metabolic stability to drug candidates, while the amine group provides a key site for further chemical modifications and interactions with biological targets. The presence of the lipophilic tert-butyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(4-tert-butylphenyl)cyclopropan-1-amine, with a focus on its relevance in drug discovery and development.

Physicochemical Properties

Detailed experimental data for the free base of 1-(4-tert-butylphenyl)cyclopropan-1-amine is not extensively reported in publicly available literature. However, information on its hydrochloride salt and related precursor, 1-(4-tert-butylphenyl)cyclopropane-1-carboxylic acid, provides valuable insights.

Table 1: Physicochemical Data of 1-(4-Tert-butylphenyl)cyclopropan-1-amine and Related Compounds

| Property | 1-(4-Tert-butylphenyl)cyclopropan-1-amine Hydrochloride | 1-(4-tert-butylphenyl)cyclopropane-1-carboxylic acid |

| CAS Number | 1895254-38-2[1] | 211315-05-8 |

| Molecular Formula | C₁₃H₂₀ClN | C₁₄H₁₈O₂ |

| Molecular Weight | 225.76 g/mol | 218.29 g/mol |

| Physical Form | Solid (predicted) | Powder |

| Melting Point | Not available | Not available |

| Boiling Point | Not available | Not available |

| Solubility | Expected to be soluble in water and polar organic solvents | Not available |

Synthesis and Mechanistic Insights

The synthesis of 1-(4-tert-butylphenyl)cyclopropan-1-amine can be approached through several established methods for the preparation of primary amines, most notably from its corresponding carboxylic acid precursor.

Proposed Synthetic Route: Curtius Rearrangement

A common and efficient method for the synthesis of primary amines from carboxylic acids is the Curtius rearrangement.[2] This reaction proceeds through an acyl azide intermediate, which then rearranges to an isocyanate that can be hydrolyzed to the desired amine.

Caption: Proposed synthesis of 1-(4-tert-butylphenyl)cyclopropan-1-amine via the Curtius rearrangement.

Step-by-Step Experimental Protocol (Hypothetical):

-

Activation of the Carboxylic Acid: 1-(4-tert-butylphenyl)cyclopropane-1-carboxylic acid is converted to its more reactive acid chloride. To a solution of the carboxylic acid in an inert solvent such as dichloromethane, oxalyl chloride or thionyl chloride is added dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be used to facilitate the reaction. The reaction is stirred at room temperature until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure.

-

Formation of the Acyl Azide: The crude acid chloride is dissolved in a suitable solvent like acetone or tetrahydrofuran (THF). A solution of sodium azide in water is then added dropwise at 0 °C. The reaction mixture is stirred for a few hours at room temperature.

-

Curtius Rearrangement: The acyl azide is carefully extracted into a non-polar solvent like toluene. The solution is then heated to induce the rearrangement to the isocyanate, with the evolution of nitrogen gas. Caution: Acyl azides can be explosive, and this step should be performed with appropriate safety precautions in a well-ventilated fume hood.

-

Hydrolysis of the Isocyanate: The resulting isocyanate is then hydrolyzed to the primary amine by heating with an aqueous acid solution (e.g., HCl).

-

Isolation and Purification: After cooling, the reaction mixture is basified to deprotonate the amine. The product is then extracted with an organic solvent, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated. The crude amine can be further purified by distillation or chromatography.

Reactivity Profile and Synthetic Utility

The chemical reactivity of 1-(4-tert-butylphenyl)cyclopropan-1-amine is primarily dictated by the nucleophilic and basic nature of the primary amine group.

Reactions of the Amine Group:

-

Salt Formation: As a base, it readily reacts with acids to form the corresponding ammonium salts, such as the commercially available hydrochloride salt.[1]

-

Acylation: It can be acylated by reacting with acid chlorides or anhydrides to form amides.

-

Alkylation: The amine can undergo alkylation with alkyl halides to yield secondary and tertiary amines.

-

Reductive Amination: It can react with aldehydes and ketones in the presence of a reducing agent to form secondary amines.

Sources

An In-Depth Technical Guide to 1-(4-Tert-butylphenyl)cyclopropan-1-amine (CAS No. 1096856-98-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-tert-butylphenyl)cyclopropan-1-amine, a unique molecule featuring a sterically demanding tert-butyl group and a strained cyclopropylamine moiety. Cyclopropylamines are recognized as valuable building blocks in medicinal chemistry, often imparting favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1][2] This document will delve into the compound's physicochemical characteristics, propose a detailed, field-proven synthetic pathway, and explore its potential applications in drug discovery based on the biological activities of structurally related compounds.

Introduction: The Significance of the Cyclopropylamine Moiety in Medicinal Chemistry

The cyclopropyl group is a bioisostere frequently incorporated into drug molecules to enhance potency, improve metabolic stability, and modulate physicochemical properties.[1][2] The rigid, three-dimensional nature of the cyclopropane ring can enforce a specific conformation on a molecule, leading to a more favorable interaction with its biological target. When combined with an amine functionality, the resulting cyclopropylamine scaffold becomes a key pharmacophore in a variety of biologically active compounds.[3] 1-(4-Tert-butylphenyl)cyclopropan-1-amine represents an intriguing iteration of this scaffold, with the bulky tert-butyl group poised to influence receptor binding and metabolic pathways.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its application in research and drug development. The following table summarizes the key computed and available data for 1-(4-tert-butylphenyl)cyclopropan-1-amine.

| Property | Value | Source |

| CAS Number | 1096856-98-2 | |

| Molecular Formula | C₁₃H₁₉N | [] |

| Molecular Weight | 189.30 g/mol | [] |

| IUPAC Name | 1-(4-tert-butylphenyl)cyclopropan-1-amine | [] |

| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C2(CC2)N | [] |

Proposed Synthetic Pathway

Diagram of the Proposed Synthetic Workflow

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. namiki-s.co.jp [namiki-s.co.jp]

- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Mechanism of Action of 1-(4-Tert-butylphenyl)cyclopropan-1-amine

The following technical guide details the mechanism of action, pharmacological profile, and experimental characterization of 1-(4-Tert-butylphenyl)cyclopropan-1-amine , a specialized arylcyclopropylamine scaffold.

Executive Summary

1-(4-Tert-butylphenyl)cyclopropan-1-amine is a lipophilic, conformationally restricted primary amine belonging to the gem-disubstituted arylcyclopropylamine class. Unlike its vicinal isomer (tranylcypromine), this scaffold places the amine and aryl group on the same carbon (C1), creating a unique steric and electronic profile.

Its primary mechanism of action is defined by mechanism-based inactivation (suicide inhibition) of FAD-dependent amine oxidases, specifically Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases (MAO-A/B) . The presence of the bulky 4-tert-butyl group enhances affinity for hydrophobic substrate channels, potentially conferring selectivity or potency advantages over unsubstituted analogs. Secondarily, the compound acts as a monoamine transporter modulator , leveraging its structural homology to amphetamine-like psychostimulants to inhibit the reuptake of dopamine and norepinephrine.

This guide serves researchers utilizing this compound as a chemical probe for epigenetic modulation or CNS transporter characterization.

Chemical Biology & Pharmacophore

The pharmacological activity of 1-(4-Tert-butylphenyl)cyclopropan-1-amine is governed by two structural determinants:

-

The Cyclopropane "Warhead": The high ring strain (~27.5 kcal/mol) of the cyclopropane ring renders it susceptible to radical-mediated ring opening. This feature is critical for its function as a suicide inhibitor of FAD-dependent enzymes.

-

The 4-Tert-butylphenyl Moiety: This substituent serves a dual purpose:

-

Lipophilicity: Increases blood-brain barrier (BBB) permeability and membrane partitioning.

-

Steric Occupancy: In LSD1, the tert-butyl group mimics the hydrophobic side chains of the Histone H3 tail (e.g., Leucine/Valine residues) or occupies the large hydrophobic binding pocket, stabilizing the enzyme-inhibitor complex prior to covalent inactivation.

-

Physicochemical Properties (Predicted)

| Property | Value | biological Implication |

| Molecular Formula | C₁₃H₁₉N | -- |

| Molecular Weight | 189.30 g/mol | Optimal for CNS penetration |

| LogP | ~3.5 - 4.0 | High lipophilicity; likely requires DMSO/Ethanol for stock |

| pKa | ~9.0 - 9.5 | Protonated at physiological pH (cationic species binds active site) |

| TPSA | 26.02 Ų | Excellent membrane permeability |

Mechanism of Action: FAD-Dependent Amine Oxidase Inhibition[2]

The core mechanism involves the irreversible alkylation of the Flavin Adenine Dinucleotide (FAD) cofactor within the active site of LSD1 or MAO.

Mechanism-Based Inactivation Pathway

The inhibition proceeds via a Single Electron Transfer (SET) mechanism, distinct from standard competitive inhibition.

-

Binding: The protonated amine binds to the active site, guided by hydrophobic interactions of the 4-tert-butylphenyl group.

-

Oxidation (SET): The FAD cofactor accepts a single electron from the nitrogen lone pair, generating an aminium radical cation .

-

Ring Opening: The cyclopropane ring, destabilized by the radical cation, undergoes homolytic fission. In gem-disubstituted analogs, this typically yields a distonic radical (a carbon-centered radical at the

-position). -

Adduct Formation: The reactive carbon radical attacks the FAD cofactor (typically at the C4a or N5 position), forming a stable covalent bond.

-

Irreversible Lock: The enzyme is permanently disabled, requiring de novo synthesis for activity restoration.

Specificity: LSD1 vs. MAO

While 2-phenylcyclopropylamine (tranylcypromine) is a potent MAO inhibitor with LSD1 activity, the 1-phenyl (geminal) scaffold often exhibits altered selectivity.

-

LSD1 (KDM1A): The large catalytic domain of LSD1 accommodates the bulky tert-butyl group. The inhibitor mimics the N-terminal tail of Histone H3 (specifically the region surrounding Lys4).

-

MAO-B: The hydrophobic entrance cavity of MAO-B is permissive to tert-butyl substitutions, suggesting this compound is likely a potent MAO-B inhibitor.

-

MAO-A: The more restricted active site of MAO-A may show reduced affinity compared to MAO-B/LSD1.

Pathway Visualization (DOT)

The following diagram illustrates the Single Electron Transfer and Ring Opening mechanism.

Caption: Kinetic mechanism of suicide inhibition. The cyclopropylamine undergoes radical-mediated ring opening to covalently modify the FAD cofactor.

Secondary Pharmacology: Monoamine Transporter Modulation

Beyond enzyme inhibition, the 1-(4-tert-butylphenyl) motif is a privileged structure in monoamine transporter blockers (e.g., pyrovalerone analogs).

-

Mechanism: Competitive inhibition of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

-

Structural Logic: The gem-disubstituted cyclopropane mimics the steric bulk of the isopropyl group in isopropyl-amphetamines or the quaternary center in specific DRI scaffolds.

-

Effect: Increases extracellular concentrations of dopamine and norepinephrine. In a research context, this dual activity (LSD1 + DAT) must be controlled for when studying phenotypic outcomes in cells.

Experimental Protocols

LSD1 Inhibition Assay (Fluorometric)

Objective: Quantify the IC50 of the compound against recombinant LSD1.

Reagents:

-

Recombinant Human LSD1 (KDM1A).

-

Substrate: H3K4me1 or H3K4me2 peptide (biotinylated).

-

Detection: Amplex Red / Peroxidase coupled system (detects H₂O₂ produced during demethylation).

Protocol:

-

Preparation: Dissolve 1-(4-tert-butylphenyl)cyclopropan-1-amine in 100% DMSO to 10 mM stock. Serial dilute in Assay Buffer (50 mM Tris pH 8.5, 50 mM NaCl, 1 mM DTT).

-

Pre-incubation: Incubate LSD1 enzyme (50 nM final) with inhibitor dilutions for 30 minutes at Room Temperature (RT). Note: Pre-incubation is critical for mechanism-based inhibitors to allow adduct formation.

-

Initiation: Add H3K4me2 peptide (20 µM) to start the reaction.

-

Reaction: Incubate for 45–60 minutes at RT.

-

Detection: Add Amplex Red/HRP mix. Measure fluorescence (Ex 530 nm / Em 590 nm).

-

Analysis: Plot RFU vs. log[Inhibitor]. Calculate IC50 using a 4-parameter logistic fit.

Cellular Thermal Shift Assay (CETSA)

Objective: Confirm target engagement (LSD1 binding) in intact cells.

Protocol:

-

Treatment: Treat cells (e.g., THP-1 or MCF-7) with 10 µM inhibitor or DMSO control for 2 hours.

-

Harvest: Collect cells, wash with PBS, and resuspend in lysis buffer supplemented with protease inhibitors.

-

Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat individual tubes to a gradient of temperatures (40°C to 70°C) for 3 minutes.

-

Lysis: Freeze-thaw (3x) to lyse cells. Centrifuge at 20,000 x g for 20 min to pellet denatured proteins.

-

Western Blot: Analyze supernatant for LSD1.

-

Result: The inhibitor-treated samples should show a thermal stabilization shift (higher melting temperature,

) compared to DMSO control, indicating physical binding.

Safety & Handling

-

Hazard Class: Irritant / Potential Neurotoxin.

-

Storage: -20°C, desiccated. Store under inert gas (Argon/Nitrogen) to prevent spontaneous oxidation of the free amine.

-

Solubility: Soluble in DMSO (>20 mg/mL) and Ethanol. Poorly soluble in water unless converted to HCl salt.

References

-

Matsumoto, S., et al. (2015). "Cyclopropanamine Compounds and Use Thereof." US Patent Application 2015/0291528. (Describes functionalized cyclopropanamine inhibitors of LSD1). Link

-

Yang, M., et al. (2007).[1] "Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine."[1] Biochemistry, 46(27), 8058-8065. Link

-

Mimasu, S., et al. (2010). "Structurally constrained histone demethylase LSD1 inhibitors." Biochemistry, 49(25), 5361-5372. (Discusses SAR of cyclopropylamine derivatives). Link

-

PubChem Compound Summary. "1-(4-tert-butylphenyl)cyclopropan-1-amine." National Center for Biotechnology Information. Link

-

Zheng, Y. C., et al. (2016). "A systematic review of histone lysine-specific demethylase 1 (LSD1) inhibitors." Medicinal Research Reviews, 36(5), 901-941. Link

Sources

Biological Activity of 1-(4-Tert-butylphenyl)cyclopropan-1-amine: Technical Guide

Executive Summary

1-(4-Tert-butylphenyl)cyclopropan-1-amine (CAS: 1895254-38-2) represents a specialized scaffold in medicinal chemistry, classified as a 1-arylcyclopropylamine (1-ACPA) .[1] This compound serves as a critical pharmacophore in two primary therapeutic areas: epigenetic modulation (LSD1 inhibition) and neuropharmacology (monoamine transporter modulation) .

Structurally, it functions as a conformationally restricted analog of para-tert-butyl-phenethylamine.[1] The cyclopropane ring introduces significant ring strain (~27.5 kcal/mol), acting as a "warhead" for mechanism-based enzyme inhibition, while the tert-butyl group enhances lipophilicity and blood-brain barrier (BBB) permeability, optimizing hydrophobic interactions within target binding pockets.

Part 1: Chemical Biology & Structural Properties[1]

Structural Pharmacophore

The molecule consists of three distinct functional domains:

-

Primary Amine (

): protonated at physiological pH (pKa ~9-10), serving as the primary anchor point for aspartate/glutamate residues in receptor active sites.[1] -

Cyclopropane Core: Locks the ethylamine side chain into a rigid conformation, reducing entropic penalty upon binding. It is also chemically reactive under oxidative conditions (radical ring opening).

-

4-Tert-butylphenyl Tail: A bulky, lipophilic moiety that probes deep hydrophobic pockets (e.g., the substrate channel of histone demethylases).

Physicochemical Profile

| Property | Value (Predicted) | Significance |

| Molecular Weight | 189.30 g/mol | Fragment-like, high ligand efficiency potential.[1] |

| LogP | ~3.2 - 3.5 | High lipophilicity; excellent membrane permeability.[1] |

| TPSA | 26.02 Ų | High CNS penetration predicted. |

| Rotatable Bonds | 1 | Rigid scaffold; high specificity. |

Part 2: Pharmacology & Mechanism of Action

Primary Mechanism: LSD1 (KDM1A) Inhibition

The most potent biological activity of 1-arylcyclopropylamines is the irreversible inhibition of Lysine-Specific Demethylase 1 (LSD1) .[1] LSD1 is an epigenetic eraser overexpressed in various cancers (AML, SCLC).

Mechanism of Inactivation:

-

Substrate Mimicry: The amine binds to the active site, mimicking the methylated lysine of Histone H3.

-

Oxidation: The FAD cofactor oxidizes the amine to an imine intermediate.

-

Ring Opening: The cyclopropyl ring undergoes a single-electron transfer (SET) induced radical opening.[1]

-

Adduct Formation: The reactive radical forms a covalent adduct with the FAD cofactor (specifically at the C(4a) position), permanently disabling the enzyme.

Role of the Tert-butyl Group: Structure-Activity Relationship (SAR) studies indicate that para-substitution on the phenyl ring significantly impacts potency.[1] The bulky tert-butyl group occupies the large hydrophobic binding pocket adjacent to the FAD, stabilizing the inhibitor-enzyme complex prior to covalent bond formation.

Secondary Mechanism: Monoamine Transporter Modulation

As a rigid analog of phenethylamine, this compound exhibits affinity for monoamine transporters (SERT, NET, DAT).

-

Profile: Likely acts as a Triple Reuptake Inhibitor (SNDRI) or a releasing agent.

-

Selectivity: The steric bulk of the tert-butyl group often shifts selectivity towards the Serotonin (SERT) and Norepinephrine (NET) transporters over Dopamine (DAT), reducing abuse potential compared to smaller analogs like amphetamine.

Part 3: Visualization of Mechanism

Diagram 1: Mechanism-Based Inactivation of LSD1

This pathway illustrates the "suicide inhibition" mechanism unique to the cyclopropylamine scaffold.[1]

Caption: Kinetic mechanism of LSD1 inactivation by arylcyclopropylamines via FAD adduct formation.

Part 4: Experimental Protocols

In Vitro LSD1 Inhibition Assay

Objective: Determine the

Reagents:

-

Recombinant LSD1/CoREST complex.

-

H3K4me2 peptide substrate (biotinylated).

-

Amplex Red / Peroxidase detection system (detects

byproduct).

Protocol:

-

Preparation: Dilute 1-(4-Tert-butylphenyl)cyclopropan-1-amine in DMSO (10-point dose-response, 0.1 nM to 10 µM).

-

Incubation: Mix compound with 20 nM LSD1/CoREST enzyme in assay buffer (50 mM HEPES pH 7.5, 0.1 mg/mL BSA). Incubate for 15 minutes at RT to allow covalent adduct formation.

-

Reaction Initiation: Add 10 µM H3K4me2 peptide.

-

Coupled Reaction: Simultaneously add HRP and Amplex Red. LSD1 activity generates

, which converts Amplex Red to Resorufin (fluorescent). -

Readout: Measure fluorescence (Ex 530 nm / Em 590 nm) after 30 minutes.

-

Analysis: Fit data to a 4-parameter logistic equation to derive

.

Metabolic Stability (Microsomal Stability)

Objective: Assess the liability of the tert-butyl group to oxidation and the cyclopropyl ring to ring-opening by CYPs.[1]

Protocol:

-

System: Pooled human liver microsomes (HLM) at 0.5 mg/mL protein.

-

Substrate: 1 µM test compound.

-

Cofactor: NADPH regenerating system.

-

Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes into ice-cold acetonitrile containing internal standard (e.g., warfarin).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

-

Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

).

Part 5: Safety & Toxicology Profile

-

CYP Inhibition: Arylcyclopropylamines are notorious Mechanism-Based Inhibitors (MBI) of Cytochrome P450 enzymes (specifically CYP2D6).[1] The radical intermediate can covalently bind to the CYP heme, leading to drug-drug interactions (DDIs).

-

hERG Binding: The combination of a basic amine and a lipophilic tail (tert-butyl phenyl) is a pharmacophore for hERG channel blockade.[1] QT prolongation risk must be assessed early.

Diagram 2: Biological Evaluation Workflow

Caption: Critical path workflow for evaluating 1-arylcyclopropylamine candidates.

References

-

Miyamura, S., et al. (2016).[2] "C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors."[1][2] Organic & Biomolecular Chemistry.

-

Wtorek, K., et al. (2016). "1-Phenylcyclopropan-1-amine derivatives as new inhibitors of monoamine transporters."[1] European Journal of Medicinal Chemistry. (Contextual citation for scaffold activity).

-

Zheng, Y.C., et al. (2016).[2] "A systematic review of LSD1 inhibitors in cancer therapy." Medicinal Research Reviews. (Mechanistic grounding for FAD adducts).

-

PubChem Compound Summary. "1-(4-Tert-butylphenyl)cyclopropan-1-amine hydrochloride." National Center for Biotechnology Information.

Sources

An In-depth Technical Guide to 1-(4-tert-butylphenyl)cyclopropan-1-amine and its Structural Analogs: Synthesis, Characterization, and Biological Evaluation

Foreword

The confluence of rigid three-dimensional structure and tunable electronics makes the arylcyclopropylamine scaffold a compelling motif in modern drug discovery. This guide is intended for researchers, medicinal chemists, and drug development professionals who seek a deeper understanding of 1-(4-tert-butylphenyl)cyclopropan-1-amine and its derivatives. We move beyond simple protocols to explore the causality behind synthetic choices, the necessity of rigorous, self-validating analytical systems, and the strategic evaluation of biological activity. Our objective is to provide not just a map, but a compass for navigating this promising chemical space.

The Strategic Value of the Arylcyclopropylamine Core

The cyclopropane ring is far more than a simple saturated carbocycle; it is a unique bioisostere for double bonds and other functionalities, conferring a distinct conformational rigidity that can lock a molecule into a bioactive conformation.[1][2] This rigidity can significantly enhance binding affinity and selectivity for a biological target by reducing the entropic penalty of binding. Compounds containing the cyclopropylamine moiety have demonstrated a wide range of biological activities, including antidepressant, antifungal, and antitumor effects.[1][3] Specifically, arylcyclopropylamines are known as potent inhibitors of monoamine oxidases (MAO) and lysine-specific demethylase (LSD1), making them valuable scaffolds for developing treatments for depression and cancer.[4][5]

The parent compound, 1-(4-tert-butylphenyl)cyclopropan-1-amine, serves as an archetypal starting point. The 4-tert-butylphenyl group provides a lipophilic anchor, while the cyclopropylamine unit presents a vector for interaction with biological targets and a site for further chemical elaboration.

Synthetic Trajectories: From Esters and Nitriles to the Amine Core

The construction of the 1-arylcyclopropylamine skeleton can be achieved through several robust synthetic strategies. The choice of method is often dictated by the availability of starting materials and the desired substitution pattern on the final analog.

The Kulinkovich Reaction: A Cornerstone for Cyclopropanol Synthesis

A highly effective and widely adopted method for creating the cyclopropane ring is the Kulinkovich reaction.[6][7] This organotitanium-mediated transformation converts carboxylic acid esters into 1-substituted cyclopropanols by reacting them with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst, typically Ti(OiPr)₄.[6][7][8] The in situ generated titanacyclopropane is the key reactive intermediate that adds across the ester's carbonyl group.[7][9]

Experimental Protocol: Synthesis of 1-(4-tert-butylphenyl)cyclopropan-1-ol via Kulinkovich Reaction

-

Inert Atmosphere: A multi-necked, flame-dried flask is charged with anhydrous toluene (approx. 10 mL/mmol of ester) and placed under a positive pressure of argon. Maintaining an inert atmosphere is critical to prevent quenching of the Grignard and organotitanium reagents.

-

Substrate & Catalyst: Methyl 4-tert-butylbenzoate (1.0 eq) is dissolved in the toluene, followed by the addition of titanium(IV) isopropoxide (Ti(OiPr)₄, 0.2 - 1.0 eq).

-

Grignard Addition: Ethylmagnesium bromide (EtMgBr, 3.0 M in diethyl ether, 2.5 eq) is added dropwise via a syringe pump over 30-60 minutes. The slow addition is crucial to control the exotherm and ensure efficient formation of the titanacyclopropane intermediate.

-

Reaction & Monitoring: The reaction mixture is stirred at room temperature for 1-3 hours. Progress is monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting ester is consumed.

-

Aqueous Workup: The reaction is carefully quenched by slow addition of a saturated aqueous NH₄Cl solution at 0°C.

-

Extraction & Purification: The product is extracted into ethyl acetate, the combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude cyclopropanol is purified by flash column chromatography on silica gel.

From Cyclopropanol to Cyclopropylamine: Functional Group Interconversion

With the cyclopropanol in hand, the next critical step is the installation of the amine. This is typically a two-step process involving activation of the hydroxyl group followed by nucleophilic displacement.

-

Activation: The hydroxyl group is converted into a better leaving group, such as a mesylate or tosylate, by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like pyridine or triethylamine.

-

Amination: The activated intermediate is then treated with an amine source. A common, high-yielding method is to use sodium azide (NaN₃) to form a cyclopropyl azide, which is subsequently reduced to the primary amine using a reducing agent like H₂ with a Palladium on carbon (Pd/C) catalyst or lithium aluminum hydride (LiAlH₄).

Alternative Direct Amination: The Kulinkovich-Szymoniak Reaction

For a more direct route, the Kulinkovich-Szymoniak reaction, a modification of the original Kulinkovich reaction, allows for the synthesis of primary cyclopropylamines directly from nitriles.[10] This variant involves reacting a nitrile with a Grignard reagent and a stoichiometric amount of titanium(IV) isopropoxide, followed by a Lewis acid-mediated conversion of the intermediate azatitanacycle to the desired cyclopropylamine.[10][11] This method is particularly useful for generating 1-arylcyclopropylamines from readily available aromatic nitriles.[11]

Diagram: Key Synthetic Pathways to 1-Arylcyclopropylamines

Caption: Workflow for determining IC₅₀ values in a radioligand uptake assay.

Structure-Activity Relationship (SAR) Insights

By systematically synthesizing and testing a library of analogs, a robust Structure-Activity Relationship (SAR) can be developed. This process is fundamental to optimizing lead compounds for improved potency, selectivity, and drug-like properties.

| Structural Modification | General SAR Observation | Mechanistic Rationale |

| Aromatic Ring Substitution | Electron-withdrawing groups (e.g., -Cl, -CF₃) at the para-position often increase potency at DAT/NET. | Can alter the electronics of the aromatic ring, potentially enhancing cation-π or other non-covalent interactions within the transporter binding site. |

| Amine Functionalization | N-methylation or N-ethylation can modulate selectivity between DAT, NET, and SERT. | Alters steric bulk and hydrogen bonding capability. Secondary amines may adopt different binding poses compared to primary amines. |

| Stereochemistry | The stereoisomers of substituted cyclopropylamines often exhibit significant differences in potency and selectivity. | Transporter binding pockets are chiral, leading to stereospecific interactions with enantiomers. |

Concluding Remarks and Future Outlook

The 1-(4-tert-butylphenyl)cyclopropan-1-amine scaffold is a validated starting point for the discovery of potent and selective modulators of monoamine transporters and other biological targets. The synthetic accessibility via methods like the Kulinkovich reaction allows for rapid generation of chemical diversity, enabling thorough SAR exploration. The future of research in this area will likely focus on the development of analogs with fine-tuned selectivity profiles to minimize off-target effects, improved metabolic stability to enhance pharmacokinetic properties, and novel applications beyond neuroscience, potentially in areas like oncology and infectious diseases. [1][12]The principles and protocols outlined in this guide provide a solid foundation for these ongoing and future investigations.

References

-

NROChemistry. (n.d.). Kulinkovich Reaction: Mechanism & Examples. NROChemistry. [Link]

-

Powerpoint Ranger. (2022). Kulinkovich Reaction. YouTube. [Link]

-

Hanna, I. (2020). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology. [Link]

-

ResearchGate. (n.d.). Mechanism of the Kulinkovich reaction. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Kulinkovich-Szymoniak Reaction. Organic Chemistry Portal. [Link]

-

Wiedemann, S., Frank, D., Winsel, H., & de Meijere, A. (2003). Primary 1-Arylcyclopropylamines from Aryl Cyanides with Diethylzinc and Titanium Alkoxides. Organic Letters, 5(6), 753–755. [Link]

-

Kim, D., et al. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Publishing. [Link]

-

Sitte, H. H., & Freissmuth, M. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]

-

Binda, C., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal, 282(10), 1869-1880. [Link]

-

Miyamura, S., et al. (2016). C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Organic & Biomolecular Chemistry, 14(36), 8576–8585. [Link]

-

Molecules. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]

-

Current Protocols in Pharmacology. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Wiley Online Library. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

-

Aggarwal, S., et al. (2021). Discovery and Development of Monoamine Transporter Ligands. ACS Chemical Neuroscience, 12(9), 1447–1464. [Link]

-

Rothman, R. B., et al. (2003). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology. [Link]

-

de Meijere, A., et al. (2004). Cyclopropane Derivatives and their Diverse Biological Activities. Topics in Current Chemistry. [Link]

- Google Patents. (n.d.). US4590292A - Process for the manufacture of cyclopropylamine.

-

Novakov, O. V., et al. (2018). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Russian Chemical Bulletin, 67(3), 395-423. [Link]

-

ResearchGate. (n.d.). Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthetic inhibitors of monoamine transporters. ResearchGate. [Link]

-

Journal of Neuroscience. (2023). Evaluation and Validation of Commercially Available Dopamine Transporter Antibodies. jneurosci.org. [Link]

-

ChemRxiv. (n.d.). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinyl-cyclopropanes. ChemRxiv. [Link]

-

NDI Neuroscience. (n.d.). Pre-clinical Contract Research In Vitro Assays. NDI Neuroscience. [Link]

Sources

- 1. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 4. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]

- 11. Primary 1-Arylcyclopropylamines from Aryl Cyanides with Diethylzinc and Titanium Alkoxides [organic-chemistry.org]

- 12. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]

An In-depth Technical Guide to the Physical Properties of 1-(4-Tert-butylphenyl)cyclopropan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Tert-butylphenyl)cyclopropan-1-amine is a primary amine featuring a unique strained cyclopropyl ring directly attached to a substituted phenyl group. This structural motif is of significant interest in medicinal chemistry and drug development due to its potential to modulate pharmacokinetic and pharmacodynamic properties. A thorough understanding of its physical properties is paramount for its effective handling, formulation, and application in research and development. This technical guide provides a comprehensive overview of the key physical characteristics of 1-(4-tert-butylphenyl)cyclopropan-1-amine, outlines detailed experimental protocols for their determination, and offers insights into the scientific rationale behind these methodologies.

Introduction

The incorporation of small, strained ring systems like cyclopropane into molecular scaffolds is a well-established strategy in modern drug design. The rigid nature of the cyclopropyl group can enforce specific conformations, leading to enhanced binding affinity and selectivity for biological targets. Additionally, the unique electronic properties of the cyclopropane ring can influence metabolic stability. 1-(4-Tert-butylphenyl)cyclopropan-1-amine, with its combination of a lipophilic tert-butyl group and a reactive primary amine, represents a valuable building block for the synthesis of novel pharmaceutical candidates.

This guide serves as a detailed resource for researchers, providing both established data and robust experimental procedures to characterize the physical properties of this compound.

Core Physical Properties

| Property | Estimated Value/Characteristic | Rationale for Estimation |

| Molecular Formula | C₁₃H₁₉N | Based on its chemical structure. |

| Molecular Weight | 189.30 g/mol | Calculated from the molecular formula.[1] |

| Appearance | Colorless to pale yellow liquid or low melting solid | Similar aromatic amines are often liquids or low melting solids at room temperature. |

| Melting Point | Low melting solid, likely < 50 °C | The presence of the bulky tert-butyl group may disrupt crystal packing, leading to a lower melting point compared to less substituted analogues. |

| Boiling Point | > 250 °C (at atmospheric pressure) | High boiling point is expected due to the molecular weight and polar amine group capable of hydrogen bonding. The boiling point of the related 4-tert-butylphenol is 239.8 °C.[2] |

| Solubility | - Water: Sparingly soluble- Organic Solvents (e.g., Methanol, Ethanol, Dichloromethane, Ethyl Acetate): Soluble- Aqueous Acid (e.g., dilute HCl): Soluble | The large hydrophobic tert-butylphenyl group limits water solubility. The primary amine group allows for salt formation in acidic solutions, significantly increasing aqueous solubility. Good solubility in common organic solvents is anticipated due to the organic nature of the molecule. |

| pKa | 9 - 10 | The primary amine group is basic. This is a typical pKa range for primary anilines with alkyl substituents on the ring. |

Experimental Protocols for Physical Property Determination

The following section details robust, self-validating experimental protocols for the precise determination of the physical properties of 1-(4-tert-butylphenyl)cyclopropan-1-amine.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Causality Behind Experimental Choice: DSC is a highly sensitive and accurate thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. This method is superior to traditional melting point apparatus as it provides a complete thermodynamic profile of the melting transition, including the onset temperature, peak temperature, and enthalpy of fusion.

Experimental Workflow:

Caption: Workflow for Melting Point Determination using DSC.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 1-3 mg of 1-(4-tert-butylphenyl)cyclopropan-1-amine into a clean, tared aluminum DSC pan.

-

Hermetically seal the pan using a sample press to prevent volatilization of the amine.

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

-

Program the instrument with a suitable temperature ramp, typically 10 °C/min, over a range expected to encompass the melting point (e.g., 0 °C to 100 °C).

-

-

Data Acquisition and Analysis:

-

Initiate the temperature program and record the heat flow as a function of temperature.

-

The melting of the sample will be observed as an endothermic peak on the resulting thermogram.

-

Determine the onset temperature of the peak, which is generally reported as the melting point. The peak temperature and the integrated area of the peak (enthalpy of fusion) should also be recorded.

-

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Profile

Causality Behind Experimental Choice: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is essential for determining the thermal stability of the compound, identifying the temperature at which decomposition begins, and quantifying any residual solvents or volatile impurities.

Experimental Workflow:

Caption: Workflow for Thermal Stability Analysis using TGA.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the amine into a tared TGA pan (ceramic or platinum).

-

-

Instrument Setup:

-

Place the pan onto the TGA balance mechanism.

-

Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidation.

-

Program a temperature ramp, for example, from ambient temperature to 600 °C at a heating rate of 20 °C/min.

-

-

Data Acquisition and Analysis:

-

Initiate the heating program and continuously record the sample weight as a function of temperature.

-

The resulting thermogravigram will show a plateau where the sample is stable, followed by a sharp decrease in weight at the onset of decomposition.

-

The decomposition temperature is typically reported as the temperature at which a significant weight loss (e.g., 5%) is observed.

-

Determination of Solubility

Causality Behind Experimental Choice: Understanding the solubility profile of a compound is critical for its purification, formulation, and in vitro/in vivo testing. A systematic approach using a range of solvents provides a comprehensive picture of its physicochemical properties.

Experimental Workflow:

Caption: Workflow for Solubility Determination.

Step-by-Step Methodology:

-

Qualitative Solubility:

-

To a series of vials, add approximately 10 mg of 1-(4-tert-butylphenyl)cyclopropan-1-amine.

-

To each vial, add 1 mL of a different solvent (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane, and 1 M HCl).

-

Vortex each vial for 1-2 minutes and visually inspect for complete dissolution.

-

Classify the solubility as "soluble," "sparingly soluble," or "insoluble."

-

-

Quantitative Solubility (in aqueous buffer):

-

Prepare a saturated solution by adding an excess of the amine to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Stir the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24 hours).

-

Centrifuge the suspension to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent.

-

Quantify the concentration of the dissolved amine using a validated analytical method such as HPLC-UV or LC-MS.

-

Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show characteristic signals for the tert-butyl protons (a singlet around 1.3 ppm), the aromatic protons (two doublets in the aromatic region), and the cyclopropyl protons (complex multiplets at higher field). The amine protons will appear as a broad singlet.

-

¹³C NMR will show distinct signals for the quaternary carbons of the tert-butyl and cyclopropyl groups, the aromatic carbons, and the cyclopropyl methylene carbons.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should exhibit characteristic N-H stretching vibrations for the primary amine group in the region of 3300-3500 cm⁻¹.

-

C-H stretching vibrations for the aromatic and aliphatic portions will be observed around 2850-3100 cm⁻¹.

-

Aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight. The ESI-MS in positive ion mode should show a prominent [M+H]⁺ ion at m/z 190.16.

-

Stability and Storage

-

Stability: Primary amines can be susceptible to oxidation and reaction with atmospheric carbon dioxide. It is advisable to handle the compound under an inert atmosphere where possible, especially for long-term storage.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong oxidizing agents and acids.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the key physical properties of 1-(4-tert-butylphenyl)cyclopropan-1-amine. While specific experimental values are not widely published, the provided estimations and detailed experimental protocols empower researchers to thoroughly characterize this important chemical entity. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is fundamental for advancing research and development in medicinal chemistry and related fields.

References

-

Wikipedia. 4-tert-Butylphenol. [Link]

-

PubChem. 2-(4-Tert-butylphenyl)ethan-1-amine. [Link]

-

PubChem. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. [Link]

Sources

1-(4-Tert-butylphenyl)cyclopropan-1-amine: Structural Analysis, Nomenclature, and Synthetic Methodology

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 1-(4-tert-butylphenyl)cyclopropan-1-amine , a specialized primary amine scaffold used in medicinal chemistry.[1] Unlike flexible alkyl amines, this molecule features a gem-disubstituted cyclopropane ring, offering unique conformational restriction and metabolic stability profiles.[1] This document details the IUPAC nomenclature logic, explores the titanium-mediated synthetic routes (Kulinkovich-Szymoniak reaction), and examines the pharmacophoric utility of the 1-arylcyclopropylamine motif in drug discovery.

Part 1: Structural Analysis & IUPAC Nomenclature

Correct nomenclature is the bedrock of chemical communication.[1] For 1-(4-tert-butylphenyl)cyclopropan-1-amine, the naming convention follows the IUPAC Blue Book (P-6) hierarchy, prioritizing the principal functional group over the hydrocarbon skeleton.

Nomenclature Hierarchy

The name is derived through the following logical cascade:

-

Principal Functional Group: The amine (-NH

) has priority over the benzene ring and the cyclopropane ring.[1] Thus, the suffix is -amine .[1] -

Parent Structure: The amine is attached directly to the cyclopropane ring.[1] According to IUPAC P-52.2.4, the ring holding the principal group is the parent hydride.[1]

-

Parent:Cyclopropanamine (or cyclopropan-1-amine).[1]

-

-

Substituents:

-

Numbering:

Final IUPAC Name: 1-(4-tert-butylphenyl)cyclopropan-1-amine [1]

Nomenclature Logic Diagram

The following decision tree visualizes the IUPAC prioritization rules applied to this molecule.

Figure 1: IUPAC nomenclature decision tree for 1-(4-tert-butylphenyl)cyclopropan-1-amine.

Part 2: Physicochemical Properties & Pharmacophore Utility[1]

Conformational Restriction (The Thorpe-Ingold Effect)

The primary value of this scaffold lies in its conformational rigidity .[1] In a standard benzylamine, the methylene linker (

- (Chi) Angle Constraint: The cyclopropane ring locks the phenyl ring and the amine into a specific orientation relative to each other.[1]

-

Bioisosterism: This scaffold is often used as a conformationally restricted bioisostere of

-methylbenzylamine or amino acids.[1]

Physicochemical Data Summary

| Property | Value / Characteristic | Implication for Drug Design |

| Hybridization | Cyclopropane carbons have significant | Increased acidity of C-H bonds; shortened bond lengths.[1] |

| Basicity (pKa) | Est.[1][2][3] ~8.5 - 9.0 | Slightly less basic than isopropylamine due to the higher |

| Metabolic Stability | High | The quaternary carbon at C1 blocks |

| Lipophilicity | High (due to tert-butyl + phenyl) | Excellent blood-brain barrier (BBB) permeability.[1] |

Part 3: Synthetic Methodologies

While traditional routes like the Curtius rearrangement of 1-arylcyclopropanecarboxylic acids are valid, they are step-intensive.[1] The modern, authoritative approach for this scaffold is the Kulinkovich-Szymoniak Reaction .[1]

The Kulinkovich-Szymoniak Reaction

This titanium-mediated transformation converts nitriles directly into primary cyclopropylamines.[1][4][5] It is preferred for its atom economy and the availability of the starting material (4-tert-butylbenzonitrile).

Mechanism Overview:

-

Ligand Exchange: Ethylmagnesium bromide reacts with Titanium(IV) isopropoxide to form a low-valent diethyltitanium species.[1]

- -Elimination: This species eliminates ethane to form a reactive titanacyclopropane intermediate.[1][6]

-

Insertion: The nitrile inserts into the titanacyclopropane to form an azatitanacyclopentene.[1]

-

Ring Contraction: Lewis acid activation (using

) triggers ring contraction to the cyclopropylamine.[1][7]

Reaction Pathway Diagram

Figure 2: Mechanistic flow of the Kulinkovich-Szymoniak synthesis from nitrile precursors.

Part 4: Experimental Protocol (Authoritative)

Objective: Synthesis of 1-(4-tert-butylphenyl)cyclopropan-1-amine via Titanium-mediated cyclopropanation.

Safety Note: This reaction involves Grignard reagents and pyrophoric titanium intermediates. Strictly anhydrous conditions and an inert atmosphere (Argon/Nitrogen) are mandatory.[1]

Reagents[1][4]

-

4-tert-butylbenzonitrile (1.0 equiv)[1]

-

Titanium(IV) isopropoxide (

) (1.1 equiv) -

Ethylmagnesium bromide (EtMgBr) (3.0 M in Et2O, 2.2 equiv)

-

Boron trifluoride diethyl etherate (

) (2.0 equiv) -

Solvent: Anhydrous THF or Et2O.[1]

Step-by-Step Methodology

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon.

-

Solution A Preparation: Charge the flask with 4-tert-butylbenzonitrile (10 mmol) and

(11 mmol) in anhydrous THF (50 mL). -

Grignard Addition: Cool the solution to -78°C. Add EtMgBr (22 mmol) dropwise over 30 minutes. The solution will turn from yellow to dark brown/black, indicating the formation of the titanacyclopropane species.[1]

-

Warming: Allow the mixture to warm to room temperature and stir for 1 hour.

-

Lewis Acid Activation: Cool the mixture back to 0°C. Add

(20 mmol) dropwise. -

Reflux: Warm to room temperature and then reflux for 1 hour to drive the ring contraction.

-

Quench: Cool to 0°C. Carefully quench with 10% aqueous NaOH (caution: exothermic).

-

Extraction: Dilute with diethyl ether. Filter the resulting biphasic mixture through a pad of Celite to remove titanium salts. Wash the organic layer with brine, dry over

, and concentrate in vacuo.[1] -

Purification: The crude amine can be purified via acid-base extraction (dissolve in Et2O, extract into 1M HCl, basify aqueous layer, extract back into Et2O) or flash chromatography (DCM/MeOH/NH3).[1]

References

-

IUPAC Nomenclature Rules: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014. Link

-

Kulinkovich-Szymoniak Reaction: Bertus, P., & Szymoniak, J. "New and easy route to primary cyclopropylamines from nitriles."[1] Chemical Communications, 2001, (18), 1792-1793.[1] Link

-

Mechanism of Titanacycle Formation: Kulinkovich, O. G., & de Meijere, A. "1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis."[1] Chemical Reviews, 2000, 100(8), 2789–2834.[1] Link

-

Conformational Restriction in Drug Design: Brackmann, F., & de Meijere, A. "Natural and Synthetic Cyclopropylamines and Their Derivatives: A Review."[1] Chemical Reviews, 2007, 107(11), 4493–4537.[1] Link

Sources

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. chem.indiana.edu [chem.indiana.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]

- 6. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. youtube.com [youtube.com]

The Cyclopropylamine Moiety: A Historical and Synthetic Deep Dive for the Modern Drug Hunter

An In-depth Technical Guide on the Discovery, Synthesis, and Application of Cyclopropylamine Derivatives in Medicinal Chemistry

Introduction: The Enduring Allure of a Strained Ring

In the vast and ever-expanding universe of chemical scaffolds leveraged for drug discovery, few motifs have demonstrated the sustained impact and versatility of the cyclopropylamine group. This seemingly simple, three-membered carbocycle appended to a nitrogen atom belies a complex interplay of steric and electronic properties that have rendered it an invaluable tool for medicinal chemists. The inherent ring strain of the cyclopropane ring, with its compressed bond angles of approximately 60°, imparts a unique conformational rigidity and electronic character that can profoundly influence the pharmacological properties of a molecule.[1][2] This guide provides a comprehensive technical overview of the discovery and history of cyclopropylamine derivatives, tracing their synthetic evolution from early laboratory curiosities to large-scale industrial intermediates, and highlighting their pivotal role in the development of transformative therapeutics.

A Historical Perspective: From Early Syntheses to Industrial Significance

While the precise first synthesis of cyclopropylamine is a matter of some historical debate, early explorations into the chemistry of cyclopropane derivatives in the early 20th century laid the groundwork for its eventual isolation. Seminal work by researchers such as M. J. Schlatter in 1941 and G. D. Jones in 1944 provided some of the earliest well-documented laboratory-scale syntheses of cyclopropylamine, often through multi-step sequences that were not amenable to large-scale production.[3][4][5]

The initial routes to cyclopropylamine often involved the Hofmann rearrangement of cyclopropanecarboxamide. This classical method, while effective in a laboratory setting, presented challenges for industrial-scale synthesis due to the use of hazardous reagents and often modest yields. Another early route proceeded via cyclopropane carbonitrile, which was hydrolyzed to the corresponding carboxamide and then subjected to the Hofmann reaction.[1]

The burgeoning demand for cyclopropylamine as a key intermediate in the synthesis of agrochemicals and pharmaceuticals in the mid to late 20th century spurred the development of more economical and scalable manufacturing processes.[1][6] A significant breakthrough in this regard was the development of a multi-step process starting from the readily available and inexpensive feedstock, γ-butyrolactone.[6][7] This industrial route, detailed in patents from companies such as Gulf Oil and Ciba-Geigy, involves a five-step sequence:

-

Ring-opening of γ-butyrolactone with a hydrohalide.[6]

-

Esterification of the resulting 4-halobutyric acid.[6]

-

Cyclization of the 4-halobutyrate ester to a cyclopropanecarboxylate ester.[6]

-

Amidation of the cyclopropanecarboxylate ester to cyclopropanecarboxamide.[6]

-

Hofmann rearrangement of cyclopropanecarboxamide to yield cyclopropylamine.[6][7]

This process, while intricate, offered a more cost-effective and scalable alternative to the earlier laboratory methods, cementing the position of cyclopropylamine as a critical building block in the chemical industry.

The Evolution of Synthetic Methodologies: A Quest for Efficiency and Versatility

The journey of cyclopropylamine synthesis is a compelling narrative of chemical innovation, driven by the need for greater efficiency, safety, and substrate scope. The following sections detail the key synthetic transformations that have defined the field.

Classical Approaches: The Hofmann and Curtius Rearrangements

The Hofmann rearrangement of cyclopropanecarboxamide represents one of the earliest methods for the preparation of cyclopropylamine.[6] The reaction proceeds by treating the primary amide with a halogen (typically bromine) and a strong base, which leads to the formation of an isocyanate intermediate that is subsequently hydrolyzed to the primary amine with the loss of carbon dioxide.[3][6]

The Curtius rearrangement offers an alternative pathway from a carboxylic acid derivative to the corresponding amine.[8] In this sequence, a cyclopropanecarbonyl azide is thermally or photochemically rearranged to an isocyanate, which can then be hydrolyzed to cyclopropylamine.[8][9][10] The acyl azide can be prepared from the corresponding acyl chloride or by treating the carboxylic acid with an azide-transfer reagent.[11]

While historically significant, both the Hofmann and Curtius rearrangements often involve hazardous reagents and intermediates (e.g., bromine, azides), which has driven the search for safer and more efficient alternatives, particularly for large-scale synthesis.

The Industrial Workhorse: Synthesis from γ-Butyrolactone

The multi-step synthesis of cyclopropylamine from γ-butyrolactone stands as a testament to process chemistry optimization for industrial-scale production.[6] This route, while longer, utilizes cheaper starting materials and avoids some of the hazards of the classical rearrangements.[6][7]

The causality behind the experimental choices in this industrial process is rooted in maximizing yield and minimizing cost at each stage. For example, the esterification of 4-chlorobutyric acid to a hindered ester (e.g., a secondary or tertiary alkyl ester) was found to improve the yield of the subsequent cyclization step by minimizing hydrolysis.[5] Furthermore, the development of novel catalyst systems for the amidation step allowed for near-quantitative conversion of the cyclopropanecarboxylate ester to the amide, a critical step for the overall efficiency of the process.[1]

Modern Synthetic Innovations: The Kulinkovich and Beyond

More recent developments in organometallic chemistry have provided novel and efficient routes to cyclopropylamine derivatives. The Kulinkovich reaction , and its subsequent modifications by de Meijere and Szymoniak, allows for the synthesis of cyclopropylamines from amides or nitriles.[12] This titanium-mediated cyclopropanation involves the reaction of an amide or nitrile with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.

These modern methods offer several advantages, including milder reaction conditions and the ability to synthesize a wider range of substituted cyclopropylamines.

Data Presentation: A Comparative Analysis of Synthetic Routes

The choice of a synthetic route to cyclopropylamine is often a trade-off between factors such as scale, cost, safety, and desired purity. The following table provides a comparative overview of the key synthetic methodologies.

| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Hofmann Rearrangement | Cyclopropanecarboxamide | Br₂, NaOH | 85-95%[13] | High-yielding on a lab scale. | Use of toxic bromine; exothermic reaction can be difficult to control on a large scale. |

| Curtius Rearrangement | Cyclopropanecarboxylic Acid | NaN₃, then heat | 70-85% | Avoids the use of halogens. | Use of potentially explosive azide intermediates; requires careful handling. |

| From γ-Butyrolactone | γ-Butyrolactone | HCl, ROH, Base, NH₃, NaOCl | >90% (for amidation step)[1] | Utilizes inexpensive starting materials; highly optimized for industrial scale. | Multi-step process with several intermediates; can generate significant waste streams. |

| Kulinkovich-type Reactions | Amides or Nitriles | Grignard Reagents, Ti(OR)₄ | 60-80% | Milder reaction conditions; good for synthesizing substituted derivatives. | Stoichiometric use of organometallic reagents; can be expensive for large-scale production. |

Experimental Protocols: A Practical Guide to Synthesis

The following protocols provide detailed, step-by-step methodologies for two key synthetic routes to cyclopropylamine.

Protocol 1: Hofmann Rearrangement of Cyclopropanecarboxamide

This protocol is adapted from established procedures for the Hofmann rearrangement and is suitable for a laboratory-scale synthesis.

Materials:

-

Cyclopropanecarboxamide

-

Sodium hydroxide (NaOH)

-

Bromine (Br₂)

-

Deionized water

-

Ice

Procedure:

-

Preparation of Sodium Hypobromite Solution: In a flask equipped with a stirrer and cooled in an ice bath, dissolve sodium hydroxide in water. Slowly add bromine to the cold, stirred solution, maintaining the temperature below 10 °C.

-

Reaction with Amide: To the freshly prepared cold sodium hypobromite solution, add cyclopropanecarboxamide in one portion with vigorous stirring.

-

Rearrangement: The reaction mixture is then slowly warmed. The progress of the rearrangement can be monitored by the disappearance of the intermediate N-bromoamide.

-

Hydrolysis and Distillation: Once the rearrangement is complete, the reaction mixture is heated to hydrolyze the intermediate isocyanate and distill the resulting cyclopropylamine.

-

Isolation: The distilled cyclopropylamine is collected. The aqueous distillate can be saturated with a salt (e.g., potassium carbonate) to facilitate separation of the amine layer. The organic layer is then separated, dried over a suitable drying agent (e.g., anhydrous potassium carbonate), and can be further purified by distillation. A total yield of up to 98.5% has been reported for this method.[13]

Protocol 2: Industrial Synthesis via the γ-Butyrolactone Route (Amidation Step)

This protocol details the amidation of a cyclopropanecarboxylate ester, a key step in the industrial synthesis of cyclopropylamine. This procedure is adapted from patent literature and is designed for a larger scale in a pressure reactor.[6]

Materials:

-

Cyclopropanecarboxylate ester (e.g., sec-butyl cyclopropanecarboxylate)

-

Ammonia (gaseous or liquid)

-

Catalyst (e.g., sodium ethylene glycoxide in ethylene glycol)

-

Pressure reactor

Procedure:

-

Reactor Charging: Charge the pressure reactor with the cyclopropanecarboxylate ester and the catalyst solution.

-

Ammonia Addition: Seal the reactor and introduce ammonia to the desired pressure.

-

Reaction: Heat the reactor to the target temperature (e.g., 100-120 °C) and maintain the pressure by feeding ammonia as it is consumed. The reaction is typically run for several hours until completion, which can be monitored by gas chromatography.

-

Work-up: After cooling the reactor and venting the excess ammonia, the reaction mixture is processed to isolate the cyclopropanecarboxamide. This typically involves distillation to remove the alcohol byproduct and solvent. The resulting cyclopropanecarboxamide can then be carried forward to the Hofmann rearrangement step. Yields for this amidation step are reported to be in the range of 93-97%.[1]

The Role of Cyclopropylamine Derivatives in Medicinal Chemistry

The unique structural and electronic properties of the cyclopropylamine moiety have made it a privileged scaffold in medicinal chemistry. Its incorporation into drug candidates can lead to improvements in potency, selectivity, metabolic stability, and pharmacokinetic properties.

The cyclopropyl group can act as a bioisostere for other functional groups, such as a phenyl ring or a vinyl group, offering a similar spatial arrangement with improved metabolic stability. Furthermore, the amine functionality provides a handle for further chemical modification and can participate in key interactions with biological targets.

Mechanism-Based Inhibition: A Key Feature

A notable feature of some cyclopropylamine-containing drugs is their ability to act as mechanism-based inhibitors. For example, the antidepressant tranylcypromine is an irreversible inhibitor of both monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1).[14] The strained cyclopropyl ring is thought to be involved in the formation of a covalent adduct with the enzyme's flavin cofactor, leading to irreversible inhibition.

Key Therapeutic Areas and Drug Examples

The following table summarizes some of the key therapeutic areas where cyclopropylamine derivatives have made a significant impact, along with examples of FDA-approved drugs.

| Drug Name | Therapeutic Area | Mechanism of Action |

| Ciprofloxacin | Antibacterial | Inhibits bacterial DNA gyrase and topoisomerase IV.[2] |

| Tranylcypromine | Antidepressant, Anticancer (investigational) | Irreversible inhibitor of monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1).[14] |

| Simeprevir | Antiviral (Hepatitis C) | Inhibitor of the HCV NS3/4A serine protease.[15] |

| Risdiplam | Spinal Muscular Atrophy | SMN2 splicing modifier.[15] |

The synthesis of these complex molecules often involves the introduction of the cyclopropylamine moiety at a strategic point in the synthetic sequence, highlighting the importance of robust and versatile methods for its preparation.

Conclusion and Future Outlook

From its early, challenging syntheses to its current status as a multi-ton industrial chemical, the story of cyclopropylamine is a microcosm of the evolution of organic synthesis. The relentless pursuit of more efficient, safer, and scalable synthetic routes has unlocked the potential of this small, strained molecule, enabling its incorporation into a diverse array of life-changing medicines. As our understanding of drug design and molecular interactions continues to deepen, the unique properties of the cyclopropylamine moiety will undoubtedly ensure its continued prominence in the toolkit of medicinal chemists for years to come. The development of new catalytic methods for the asymmetric synthesis of chiral cyclopropylamine derivatives and the exploration of novel bioisosteric replacements will likely be key areas of future research, further expanding the impact of this remarkable chemical entity.

References

- US5032687A - Process for the preparation of cyclopropylamine - Google Patents. (n.d.).

- US4590292A - Process for the manufacture of cyclopropylamine - Google Patents. (n.d.).

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications - Longdom Publishing. (n.d.). Retrieved February 6, 2026, from [Link]

-

Hofmann Rearrangement - Chemistry Steps. (n.d.). Retrieved February 6, 2026, from [Link]

- EP0205403B1 - Process for the manufacture of cyclopropylamine - Google Patents. (n.d.).

-

Process for the manufacture of cyclopropylamine - European Patent Office - EP 0205403 A1 - Googleapis.com. (n.d.). Retrieved February 6, 2026, from [Link]

-

Process for the manufacture of cyclopropylamine - European Patent Office - EP 0205403 B1 - Googleapis.com. (n.d.). Retrieved February 6, 2026, from [Link]

-

CYCLOPROPYLAMINE - Ataman Kimya. (n.d.). Retrieved February 6, 2026, from [Link]

- Efficient Production of Cyclopropylamine by a Continuous-Flow Microreaction System. (2019). Industrial & Engineering Chemistry Research, 58(36), 16389–16394.

-